molecular formula C10H11ClO B8224197 1-(4-Chloro-2-ethylphenyl)ethanone

1-(4-Chloro-2-ethylphenyl)ethanone

Cat. No.: B8224197
M. Wt: 182.64 g/mol
InChI Key: RWUXHOZQZOZFCR-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-ethylphenyl)ethanone is an organic compound with the molecular formula C10H11ClO It is a chlorinated derivative of acetophenone, characterized by the presence of a chlorine atom and an ethyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chloro-2-ethylphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-chloro-2-ethylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of impurities and optimizing the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-2-ethylphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products Formed:

    Oxidation: 4-Chloro-2-ethylbenzoic acid.

    Reduction: 1-(4-Chloro-2-ethylphenyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chloro-2-ethylphenyl)ethanone has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ketones.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-ethylphenyl)ethanone involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. The presence of the chlorine atom and ethyl group on the phenyl ring can influence the reactivity and selectivity of these reactions.

Comparison with Similar Compounds

  • 2-Chloro-1-(4-ethylphenyl)ethanone
  • 4’-Ethylacetophenone
  • 2-Bromo-1-(4-isobutylphenyl)ethanone

Uniqueness: 1-(4-Chloro-2-ethylphenyl)ethanone is unique due to the specific positioning of the chlorine and ethyl groups on the phenyl ring, which can significantly affect its chemical properties and reactivity compared to other similar compounds. This unique structure makes it valuable for specific synthetic applications where these properties are advantageous.

Properties

IUPAC Name

1-(4-chloro-2-ethylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-3-8-6-9(11)4-5-10(8)7(2)12/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWUXHOZQZOZFCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Cl)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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